molecular formula C12H15BrO4 B8598136 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone

2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone

Cat. No.: B8598136
M. Wt: 303.15 g/mol
InChI Key: ZOBZGKPFRXSGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is an organic compound with the molecular formula C11H15BrO4 It is a brominated derivative of ethanone, featuring a phenyl ring substituted with methoxy and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethoxy-4-(methoxymethyl)acetophenone using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-[4-(methoxymethyl)phenyl]ethanone: Similar structure but lacks the dimethoxy groups.

    2-Bromo-2’,5’-dimethoxyacetophenone: Similar brominated acetophenone with different substitution pattern.

    4-Bromo-2,6-dimethoxybenzaldehyde: Similar aromatic structure with bromine and methoxy groups but different functional group (aldehyde).

Uniqueness

2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methoxymethyl groups, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]ethanone

InChI

InChI=1S/C12H15BrO4/c1-15-7-8-4-10(16-2)12(9(14)6-13)11(5-8)17-3/h4-5H,6-7H2,1-3H3

InChI Key

ZOBZGKPFRXSGOQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (120 mL) solution of 1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]ethanone (10.0 g, 44.9 mmol) was added triethylamine (18.8 ml, 135 mmol), and tert-butyldimethylsilyl trifluoromethanesulfonate (15.5 ml, 67.4 mmol) was added dropwise while cooling on ice, and the mixture was stirred for 30 minutes. N-bromosuccinimide (12.0 g, 67.4 mmol) was added and the mixture was stirred for 1.5 hours. To the reaction mixture, a saturated aqueous solution sodium hydrogencarbonate was added, and the reaction mixture was extracted with ethyl acetate, and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. To a tetrahydrofuran (80 mL) solution was added dropwise tetrabutylammonium fluoride (1M, 40.4 ml, 40.4 mmol) while cooling on ice, and the mixture was stirred for 30 minutes. To the mixture was added a saturated aqueous solution of ammonium chloride and the mixture was extracted with ethyl acetate and dried over magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate 3/1 then 2/1) to obtain the title compound (12.0 g, 39.6 mmol).
Quantity
10 g
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18.8 mL
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15.5 mL
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120 mL
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12 g
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n-heptane ethyl acetate
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40.4 mL
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80 mL
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